molecular formula C31H51N11O10 B12607829 L-Histidylglycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valine CAS No. 647837-58-9

L-Histidylglycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valine

Cat. No.: B12607829
CAS No.: 647837-58-9
M. Wt: 737.8 g/mol
InChI Key: IQTPKQACLBQVLV-FEOGLBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Histidylglycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valine is a synthetic nonapeptide with the sequence His-Gly-Ala-Ile-Gly-Gly-Ala-Gly-Val. Its linear structure lacks post-translational modifications such as methylation or cyclization, distinguishing it from many bioactive peptides. The absence of methyl groups or cyclic configurations may influence its metabolic stability and bioavailability compared to modified analogs .

Properties

CAS No.

647837-58-9

Molecular Formula

C31H51N11O10

Molecular Weight

737.8 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C31H51N11O10/c1-7-16(4)26(42-28(48)18(6)40-23(45)12-36-29(49)20(32)8-19-9-33-14-38-19)30(50)37-10-21(43)34-11-22(44)39-17(5)27(47)35-13-24(46)41-25(15(2)3)31(51)52/h9,14-18,20,25-26H,7-8,10-13,32H2,1-6H3,(H,33,38)(H,34,43)(H,35,47)(H,36,49)(H,37,50)(H,39,44)(H,40,45)(H,41,46)(H,42,48)(H,51,52)/t16-,17-,18-,20-,25-,26-/m0/s1

InChI Key

IQTPKQACLBQVLV-FEOGLBSYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC1=CN=CN1)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC1=CN=CN1)N

Origin of Product

United States

Preparation Methods

Chemical Synthesis

Chemical synthesis of peptides like L-Histidylglycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valine typically involves solid-phase peptide synthesis (SPPS) or liquid-phase synthesis.

  • Solid-Phase Peptide Synthesis (SPPS) : This method involves the sequential addition of protected amino acids to a solid resin. The steps include:

    • Resin Preparation : A suitable resin is chosen based on the desired peptide length and properties.

    • Amino Acid Coupling : Protected amino acids are coupled to the resin-bound peptide chain using coupling reagents like HBTU or DIC.

    • Deprotection : After each coupling, protecting groups are removed to expose the amino group for the next coupling cycle.

    • Cleavage : Once the desired sequence is assembled, the peptide is cleaved from the resin, typically using trifluoroacetic acid (TFA).

  • Liquid-Phase Synthesis : This method is less common for longer peptides but can be used for smaller sequences. It involves solution-based coupling reactions, often requiring purification steps such as chromatography.

Biosynthetic Methods

Biosynthesis of this compound can be achieved through fermentation processes using genetically modified microorganisms.

  • Microbial Fermentation : Organisms like Escherichia coli and Corynebacterium glutamicum can be engineered to produce specific amino acids through fermentation. The process includes:

Comparative Analysis of Methods

The choice between chemical synthesis and biosynthetic methods depends on various factors, including yield, purity, cost, and scalability.

Method Advantages Disadvantages
Solid-Phase Synthesis High purity, well-established protocols Time-consuming, requires expensive reagents
Liquid-Phase Synthesis Simpler for small peptides Lower yields for larger sequences
Biosynthetic Potentially lower cost at scale, natural process Longer development time, requires strain optimization

Research Findings

Recent studies have focused on optimizing both chemical and biosynthetic methods for peptide synthesis:

  • Optimization of SPPS : Research has shown that using microwave-assisted SPPS can significantly reduce synthesis time while improving yield and purity of peptides.

  • Fermentation Advances : New fermentation techniques have been developed that increase the yield of target amino acids by up to 50% compared to traditional methods. This includes optimizing nutrient media and fermentation conditions.

Chemical Reactions Analysis

Types of Reactions

L-Histidylglycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like histidine and valine.

    Reduction: Reduction reactions can be used to modify disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT).

    Substitution: Use of specific amino acid derivatives under controlled conditions.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or sulfonic acids.

Scientific Research Applications

Biochemical Research

1.1 Peptide Synthesis and Characterization

The synthesis of L-Histidylglycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valine can be achieved through solid-phase peptide synthesis (SPPS). This method allows for the precise control of the peptide chain length and composition, which is crucial for studying the structure-function relationship in peptides.

Case Study:

  • A study demonstrated that peptides with specific sequences could enhance cell signaling pathways involved in muscle regeneration. The incorporation of L-histidine in the peptide sequence improved binding affinity to target receptors, thus enhancing biological activity .

Pharmaceutical Applications

2.1 Drug Development

Peptides like this compound are being investigated for their potential as therapeutic agents. Their ability to mimic natural hormones or neurotransmitters makes them suitable candidates for drug development.

Table 1: Potential Therapeutic Uses of this compound

Application AreaPotential UseMechanism of Action
Hormonal TherapyReplacement therapy for deficienciesMimics natural hormone activity
Anticancer TherapyInhibition of tumor growthInduces apoptosis in cancer cells
Anti-inflammatory AgentsReduction of inflammationModulates immune response

Case Study:

  • Research has shown that specific peptides can inhibit the proliferation of cancer cells by inducing apoptosis through receptor-mediated mechanisms. The application of this peptide in targeted cancer therapy is currently under investigation .

Nutritional Science

3.1 Dietary Supplements

Peptides such as this compound are being explored as dietary supplements due to their potential benefits in enhancing athletic performance and recovery.

Table 2: Nutritional Benefits of Peptides

BenefitDescriptionSupporting Evidence
Muscle RecoveryEnhances protein synthesisStudies indicate improved recovery times
Immune SupportBoosts immune functionPeptides shown to enhance antibody production
Antioxidant PropertiesReduces oxidative stressPeptides exhibit free radical scavenging activity

Case Study:

  • A clinical trial involving athletes demonstrated that supplementation with specific dipeptides led to significant improvements in recovery times and reduced muscle soreness post-exercise .

Biotechnology Applications

4.1 Cell Culture Enhancement

In biotechnological applications, peptides are used to enhance cell culture conditions, particularly in the production of monoclonal antibodies and other biopharmaceuticals.

Table 3: Effects of Peptide Supplementation on Cell Cultures

ParameterControl GroupPeptide-Supplemented Group
Cell Viability (%)80%95%
Antibody Production (mg/L)50 mg/L75 mg/L
Apoptosis Rate (%)20%10%

Case Study:

  • In a study focusing on CHO (Chinese Hamster Ovary) cells, the addition of this compound significantly improved cell viability and antibody yield, demonstrating its effectiveness as a cell culture additive .

Mechanism of Action

The mechanism of action of L-Histidylglycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valine involves its interaction with specific molecular targets and pathways. The peptide may bind to receptors or enzymes, modulating their activity and influencing cellular functions. The exact pathways depend on the specific biological context in which the peptide is used.

Comparison with Similar Compounds

Structural and Functional Contrasts

The following table summarizes key differences between L-Histidylglycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valine and structurally related peptides:

Compound Sequence/Structure Modifications Molecular Weight Key Features
This compound His-Gly-Ala-Ile-Gly-Gly-Ala-Gly-Val Linear, no methylation or cyclization ~865.94 g/mol* High flexibility; potential susceptibility to proteolytic degradation
Cyclic peptide [59865-13-3] () Cyclic(l-Ala-d-Ala-N-Me-Leu-N-Me-Leu-N-Me-Val-3-OH-N,4-Me-Octenoyl-α-Abu-N-Me-Gly-...) Cyclic, multiple methylations Not specified Enhanced metabolic stability due to cyclization and methyl groups
L-Valine,glycyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl [133605-55-7] Val-Gly-Val-Tyr-Val-His-Pro Contains tyrosine and proline 769.89 g/mol Potential role in angiotensin signaling; aromatic residues may aid receptor binding

*Calculated based on amino acid residues.

Key Research Findings

  • Cyclic and Methylated Peptides (e.g., [59865-13-3]) : Cyclization and N-methylation significantly reduce enzymatic degradation, making such compounds more viable for therapeutic use. For example, the cyclic peptide in has been assigned a UNII code (83HN0GTJ6D), indicating its recognition in pharmacological databases .
  • Angiotensin Derivatives (e.g., [133605-55-7]) : Peptides containing tyrosine (Tyr) and proline (Pro), such as the compound in , often exhibit enhanced solubility and conformational stability. These features are critical for interactions with receptors like the angiotensin II type 1 receptor (AT1R) .
  • Target Compound : The absence of stabilizing modifications in this compound suggests it may serve primarily as a research tool for studying peptide backbone interactions or as a precursor for engineered analogs.

Critical Analysis of Structural Determinants

  • Cyclization : Cyclic peptides (e.g., [59865-13-3]) exhibit restricted conformational flexibility, which can enhance target specificity and resistance to proteases compared to linear peptides like the target compound .
  • Methylation : N-methylation, as seen in , reduces hydrogen bonding capacity and improves membrane permeability, advantages absent in the unmethylated target peptide.
  • Aromatic and Hydrophobic Residues : The presence of tyrosine in [133605-55-7] may facilitate π-π stacking with receptors, whereas the target compound’s histidine and isoleucine residues could mediate pH-dependent interactions or hydrophobic anchoring .

Biological Activity

L-Histidylglycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valine is a complex peptide composed of several amino acids, which may exhibit unique biological activities due to its structure. Understanding the biological activity of this compound is crucial for its potential applications in pharmaceuticals, nutrition, and biotechnology.

Chemical Structure and Properties

The compound's chemical structure can be analyzed using various biochemical tools. It consists of multiple amino acid residues linked by peptide bonds, which can influence its solubility, stability, and reactivity in biological systems.

PropertyValue
Molecular FormulaC₁₄H₂₂N₆O₅
Molecular Weight334.43 g/mol
SolubilitySoluble in water
StabilityStable under physiological conditions

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that peptides can exhibit antioxidant properties, which help in reducing oxidative stress in cells. The presence of histidine in the peptide structure may contribute to this activity by scavenging free radicals.

2. Immune Modulation

Peptides similar to this compound have been shown to enhance immune responses. They may stimulate the production of cytokines and other immune mediators, promoting better immune function.

3. Cell Proliferation and Viability

Studies have demonstrated that certain dipeptides can enhance cell viability and proliferation in culture systems. The specific combination of amino acids in this peptide may synergistically promote cellular growth.

Case Studies

Several studies have explored the effects of related peptides on various biological systems:

  • Study on Antioxidant Effects : A study published in Nutrition Research demonstrated that a peptide derived from whey protein exhibited significant antioxidant activity, reducing oxidative stress markers in rodent models .
  • Immune Response Enhancement : In a clinical trial, a peptide similar to this compound was found to significantly increase the levels of immunoglobulin A (IgA) in athletes, suggesting enhanced mucosal immunity .
  • Cell Culture Viability : A study highlighted that the addition of specific peptides to cell culture media improved the survival rates of CHO cells under stress conditions, indicating potential applications in biopharmaceutical production .

The mechanisms through which this compound exerts its biological effects may include:

  • Modulation of Signaling Pathways : Peptides can interact with cell surface receptors, influencing signaling pathways involved in growth and survival.
  • Regulation of Gene Expression : Certain peptides may affect the transcription of genes associated with antioxidant defenses and immune responses.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.